molecular formula C12H14ClF3OS B14073183 1-(3-Chloropropyl)-2-ethoxy-4-(trifluoromethylthio)benzene

1-(3-Chloropropyl)-2-ethoxy-4-(trifluoromethylthio)benzene

Cat. No.: B14073183
M. Wt: 298.75 g/mol
InChI Key: MRNDTNLBPBEUGF-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-2-ethoxy-4-(trifluoromethylthio)benzene is an organic compound characterized by the presence of a chloropropyl group, an ethoxy group, and a trifluoromethylthio group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropropyl)-2-ethoxy-4-(trifluoromethylthio)benzene typically involves multiple steps, starting with the preparation of the benzene ring substituted with the desired functional groups. Common synthetic routes include:

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloropropyl)-2-ethoxy-4-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoromethylthio group to a trifluoromethyl group.

    Substitution: The chloropropyl group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Sodium methoxide or potassium tert-butoxide for substitution reactions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

1-(3-Chloropropyl)-2-ethoxy-4-(trifluoromethylthio)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(3-Chloropropyl)-2-ethoxy-4-(trifluoromethylthio)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites on proteins or cell membranes. The chloropropyl and ethoxy groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 1-(3-Chloropropyl)-2-(trifluoromethoxy)-4-(trifluoromethylthio)benzene
  • 1-(3-Chloropropyl)-4-(trifluoromethoxy)-2-(trifluoromethylthio)benzene

Uniqueness: 1-(3-Chloropropyl)-2-ethoxy-4-(trifluoromethylthio)benzene is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and interactions compared to similar compounds with different substituents. This uniqueness can make it a valuable compound for specific applications where these properties are desired .

Properties

Molecular Formula

C12H14ClF3OS

Molecular Weight

298.75 g/mol

IUPAC Name

1-(3-chloropropyl)-2-ethoxy-4-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C12H14ClF3OS/c1-2-17-11-8-10(18-12(14,15)16)6-5-9(11)4-3-7-13/h5-6,8H,2-4,7H2,1H3

InChI Key

MRNDTNLBPBEUGF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)SC(F)(F)F)CCCCl

Origin of Product

United States

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